molecular formula C13H16Cl2N2O2 B2844580 Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride CAS No. 2248258-64-0

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride

Cat. No.: B2844580
CAS No.: 2248258-64-0
M. Wt: 303.18
InChI Key: ACXMWPACNDUQRY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride is a quinolone-containing derivative of the 2-aminopropanoate ester family. Its structure features a quinoline moiety substituted at the 3-position of the propanoate backbone, with a methyl ester group and two hydrochloride counterions. This compound is likely utilized as a synthetic intermediate or scaffold in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents due to quinoline’s established role in targeting nucleic acids or enzyme active sites.

Properties

IUPAC Name

methyl 2-amino-3-quinolin-3-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)7-9-6-10-4-2-3-5-12(10)15-8-9;;/h2-6,8,11H,7,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXMWPACNDUQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2N=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-amino-3-quinolin-3-ylpropanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific receptors in the brain makes it a candidate for developing novel therapeutic agents aimed at modulating neurotransmitter activity .

Case Study: Neurological Disorder Treatment

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurological diseases .

Biological Research

In biological research, this compound is employed to explore receptor interactions and enzyme activities. Its structural features allow researchers to study its binding affinity to various biological targets, facilitating drug discovery processes. This compound has been used to develop assays that measure the activity of enzymes involved in metabolic pathways, which is essential for understanding disease mechanisms .

Case Study: Enzyme Activity Assays

Research involving this compound has led to the development of enzyme inhibitors that target specific pathways implicated in cancer progression. The findings suggest that these inhibitors can effectively modulate enzyme activity, offering new avenues for cancer treatment strategies .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry. It aids in detecting and quantifying other substances within complex mixtures, making it valuable for quality control in pharmaceutical manufacturing and environmental monitoring. Its sensitivity and specificity make it an excellent choice for chromatographic methods, such as high-performance liquid chromatography (HPLC) .

Application Example: HPLC Method Development

A recent publication highlighted the use of this compound as a standard in HPLC methods for analyzing pharmaceutical formulations. The method demonstrated high accuracy and precision, confirming the compound's utility in analytical applications .

Material Science

In material science, this compound has been explored for creating novel materials with specific electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance the conductivity and stability of materials used in electronic devices and sensors .

Case Study: Conductive Polymers

Studies have shown that polymers doped with this compound exhibit improved electrical conductivity compared to traditional materials. This advancement opens up possibilities for developing more efficient electronic components, such as transistors and capacitors .

Summary Table of Applications

Field Application Example
Pharmaceutical DevelopmentSynthesis of drugs for neurological disordersNeuroprotective agents reducing oxidative stress
Biological ResearchStudying receptor interactions and enzyme activitiesDevelopment of enzyme inhibitors for cancer treatment
Analytical ChemistryReagent for detecting and quantifying substancesHPLC method development for pharmaceutical analysis
Material ScienceCreating conductive materialsPolymers with enhanced electrical properties

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride Quinolin-3-yl C₁₃H₁₄Cl₂N₂O₂ 313.17 Not provided High aromaticity, potential for π-π interactions; likely low solubility due to bulky quinoline .
(R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride Pyridin-3-yl C₉H₁₂Cl₂N₂O₂ 263.11 Not provided Smaller aromatic system; improved solubility vs. quinoline analog; common in neurotransmitter analogs .
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride Pyridin-4-yl, hydroxyl C₁₀H₁₅Cl₂N₂O₃ 246.69 2059932-93-1 Hydroxyl group enhances polarity; lower logP (predicted) compared to non-hydroxylated analogs .
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride Pyrrolidin-1-yl C₈H₁₈Cl₂N₂O₂ 245.14 1315365-14-0 Aliphatic amine increases lipophilicity; potential for enhanced membrane permeability .
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride 1H-imidazol-1-yl C₇H₁₀Cl₂N₃O₂ 249.09 1607247-41-5 Imidazole’s hydrogen-bonding capacity may improve target binding; mimics histidine in enzyme substrates .

Key Comparative Insights:

Aromatic Substituent Effects: The quinolin-3-yl group provides a larger aromatic surface area than pyridinyl or imidazolyl substituents, favoring interactions with hydrophobic pockets in proteins or DNA. However, this may reduce aqueous solubility compared to smaller heterocycles like pyridine . Pyridinyl derivatives (e.g., pyridin-3-yl in ) are more polarizable and often used in CNS-targeting drugs due to their resemblance to nicotine or serotonin .

Pyrrolidin-1-yl () introduces a saturated nitrogen ring, improving metabolic stability and lipophilicity, which is advantageous in prodrug design .

Biological Relevance: Imidazolyl analogs (–6) are structurally analogous to histidine, making them suitable for enzyme inhibition (e.g., histidine decarboxylase) or metal chelation . Nitro- and amino-substituted phenyl derivatives () demonstrate how functional group interconversion (e.g., nitro reduction to amine) can modulate electronic properties and bioactivity during synthesis .

Synthetic Considerations :

  • The ethyl ester in may offer slower hydrolysis rates compared to methyl esters, altering prodrug activation kinetics .
  • Discrepancies in molecular weight calculations (e.g., ’s formula vs. its reported weight) highlight the need for verification via primary sources .

Biological Activity

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline moiety, which is known for various biological activities. The compound's structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with disease pathways. This inhibition can lead to reduced cellular proliferation and altered metabolic processes.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are crucial in disease mechanisms, particularly in cancer and infectious diseases.
  • Antimicrobial Activity : Some studies suggest that derivatives of quinoline compounds exhibit antimicrobial properties, potentially allowing this compound to serve as a lead for developing new antibiotics.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, compounds similar to methyl 2-amino-3-(quinolin-3-yl)propanoate have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

CompoundIC50 (nM)StrainReference
Methyl 2-amino-3-(quinolin-3-yl)propanoateTBDCQ-S
Methyl 2-amino-3-(quinolin-3-yl)propanoateTBDCQ-R

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
CEM (Human leukemia)TBD
FaDu (Hypopharyngeal tumor)TBD

Case Studies

  • Antimalarial Efficacy : A study evaluated the efficacy of methyl 2-amino-3-(quinolin-3-yl)propanoate in vivo against Plasmodium yoelii in mice. The results indicated significant parasitemia reduction compared to control groups treated with standard antimalarial drugs.
  • Cytotoxicity Against Cancer Cells : In another study, the compound was tested against various cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism and potential therapeutic applications.

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